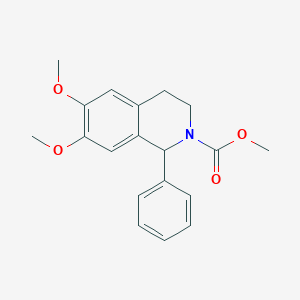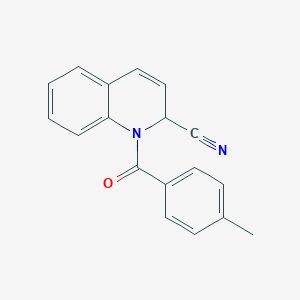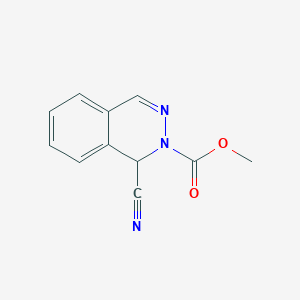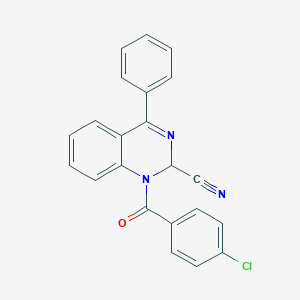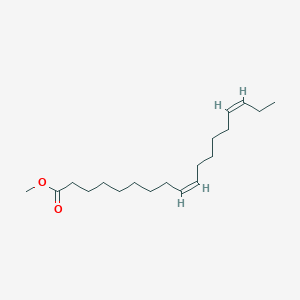
Palitantin
Übersicht
Beschreibung
Palitantin is a metabolite of Penicillium frequentans and has an antiprotozoal effect against Leishmania brasiliensis . It’s a polar neutral metabolite bearing a heptadiene chain, the conjugated diene giving palitantin its highly characteristic UV spectrum .
Synthesis Analysis
The biosynthesis of Palitantin, a metabolite of Penicillium brefeldianum, has been studied using sodium [1,2-13 C 2]-, [2-2 H 3]-, [2-13 C,2-2 H 3]-, and [1-13 C,1-18 O 2]-acetate as simple precursors . No aromatic intermediates are involved in the generation of the six-membered carbocyclic ring .Molecular Structure Analysis
The molecular formula of Palitantin is C14H22O4 . The structure of the antibacterial metabolite was established using 1D and 2D NMR together with mass spectroscopy .Chemical Reactions Analysis
The biosynthesis of Palitantin involves the incorporation of 13C-, 2H-, and 18O2-labelled acetates . No aromatic intermediates are involved in the generation of the six-membered carbocyclic ring .Physical And Chemical Properties Analysis
Palitantin has a molecular weight of 254.32 . It is soluble in ethanol, methanol, DMF, or DMSO .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Palitantin: has been identified as an antifungal compound with potential applications in the treatment and prevention of fungal infections. It was first isolated as a metabolite of Penicillium palitaus and has since shown moderate antimycobacterial activity . This suggests its use in developing antifungal therapies, particularly for drug-resistant strains.
Antiprotozoal Activity
The compound also exhibits antiprotozoal properties, which could be harnessed in the treatment of diseases caused by protozoan parasites. Research into Palitantin’s mechanism of action could lead to new insights into protozoal infection pathways and potential drug targets .
Biochemical Research Tool
As a biochemical research tool, Palitantin can be used to study fungal and protozoal metabolism. Its interactions with microbial enzymes and pathways provide valuable information for understanding the biochemistry of these organisms .
Biosynthesis Studies
Palitantin’s biosynthesis has been a subject of study, revealing insights into polyketide synthesis pathways. Using isotopically labeled precursors, researchers have been able to trace the biosynthetic steps leading to Palitantin, enhancing our understanding of natural product synthesis in fungi .
Semi-Synthesis for Bioassays
The semi-synthesis of Palitantin derivatives allows for the creation of analogs with potentially improved or altered biological activity. These derivatives can be assessed in bioassays to evaluate their efficacy and safety for various applications .
Safety and Hazards
Wirkmechanismus
Target of Action
Palitantin, also known as (+)-Palitantin, is a metabolite of the fungus Penicillium frequentans . Its primary target is the protozoan parasite Leishmania brasiliensis . This parasite is responsible for causing Leishmaniasis, a disease that affects millions of people worldwide.
Mode of Action
The exact mode of action of Palitantin on Leishmania brasiliensisIt is known to have an antiprotozoal effect against this parasite . This suggests that Palitantin may interfere with essential biological processes of the parasite, leading to its death or inhibition of growth.
Biochemical Pathways
The biosynthesis of Palitantin has been studied using various labeled precursors . It was found that no aromatic intermediates are involved in the generation of the six-membered carbocyclic ring of Palitantin . This indicates that Palitantin might be involved in non-aromatic biochemical pathways.
Result of Action
The result of Palitantin’s action is the inhibition of the growth of Leishmania brasiliensis . This antiprotozoal effect suggests that Palitantin could potentially be used in the treatment of Leishmaniasis.
Eigenschaften
IUPAC Name |
(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXQBRZHHNMER-XZQMCIKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161262, DTXSID601017488 | |
| Record name | Palitantin, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palitantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15265-28-8, 140224-89-1 | |
| Record name | Palitantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palitantin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palitantin, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palitantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALITANTIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PALITANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




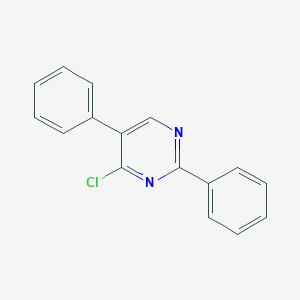
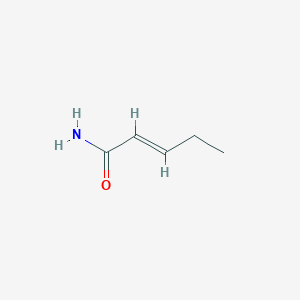
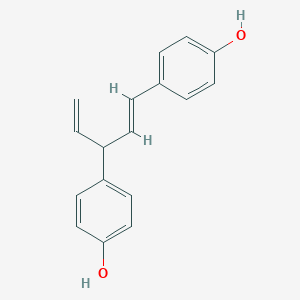
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

